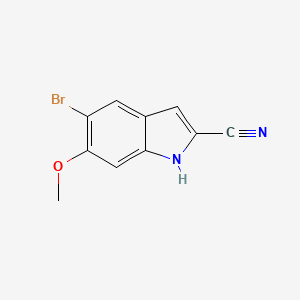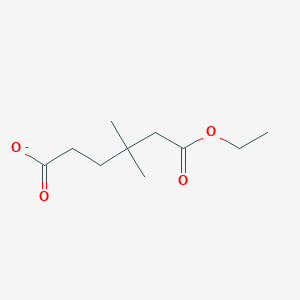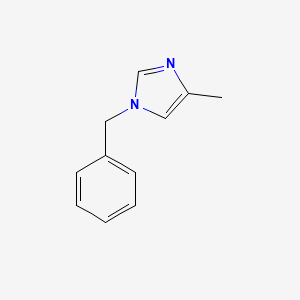
1H-Imidazole, 4-methyl-1-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 4-methyl-1-(phenylmethyl)- is a heterocyclic organic compound that features an imidazole ring substituted with a methyl group at the 4-position and a phenylmethyl group at the 1-position. This compound is of significant interest due to its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Imidazole, 4-methyl-1-(phenylmethyl)- can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles . Another method involves the reduction of 1-methyl-imidazole-4-carboxylic acid using lithium aluminum hydride in tetrahydrofuran (THF) at room temperature[2][2].
Industrial Production Methods: Industrial production of 1H-Imidazole, 4-methyl-1-(phenylmethyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, reduction, and purification through crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazole, 4-methyl-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 4-methyl-1-(phenylmethyl)- has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and as a probe in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of agrochemicals, dyes, and functional materials.
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 4-methyl-1-(phenylmethyl)- involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the compound can interact with biological macromolecules, inhibiting enzyme activity or disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: This compound features a similar imidazole ring but with a different substitution pattern.
4-Methyl-1H-imidazole: Lacks the phenylmethyl group, making it less hydrophobic and altering its reactivity.
Uniqueness: 1H-Imidazole, 4-methyl-1-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and phenylmethyl groups enhances its lipophilicity and potential for diverse chemical reactions.
Eigenschaften
CAS-Nummer |
52726-30-4 |
|---|---|
Molekularformel |
C11H12N2 |
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
1-benzyl-4-methylimidazole |
InChI |
InChI=1S/C11H12N2/c1-10-7-13(9-12-10)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 |
InChI-Schlüssel |
IXRPSXPLZBCCLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C=N1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


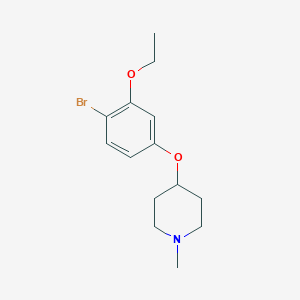
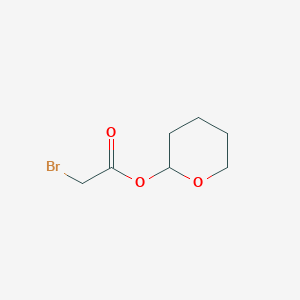
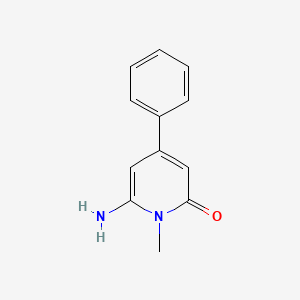
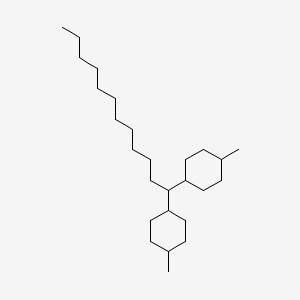
![3-Chloro-4-((1-methyl-1H-benzo[d]imidazol-5-yl)oxy)aniline](/img/structure/B13938324.png)
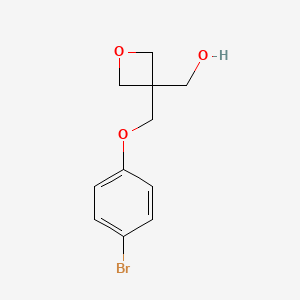
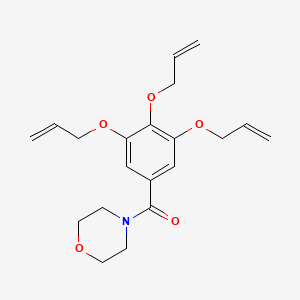
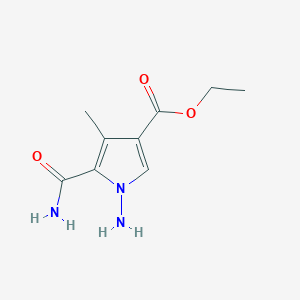
![3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13938355.png)
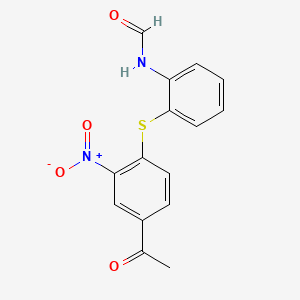
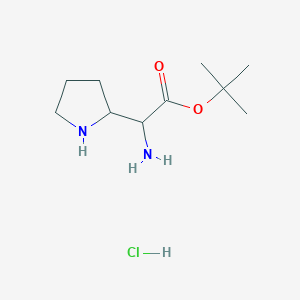
![2,7-Diazaspiro[4.4]nonane-3,8-dione](/img/structure/B13938374.png)
